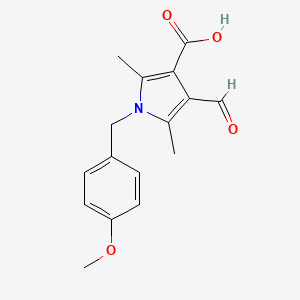![molecular formula C11H13FN2S B1438583 N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine CAS No. 1038356-64-7](/img/structure/B1438583.png)
N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine
Descripción general
Descripción
The compound “N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine” is a complex organic molecule that contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse biological activities and are found in many important drugs . The compound also contains a fluorophenyl group, which is often used in medicinal chemistry due to the unique properties of fluorine.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, an ethyl linker, and a 4-fluorophenyl group. The fluorine atom in the fluorophenyl group is likely to influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with biological targets .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom might increase its lipophilicity, which could affect its absorption and distribution in the body .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of thiazolidinones and their structural analysis are critical in understanding the properties and potential applications of N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine. Research in this area focuses on developing novel synthetic routes and elucidating the conformational and electronic characteristics of thiazole derivatives. For instance, the reaction of chloral with substituted anilines leading to a series of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones demonstrates the versatility and reactivity of thiazole intermediates under various conditions (Issac & Tierney, 1996).
Medicinal Chemistry Applications
In medicinal chemistry, the focus is on the biological activity of thiazole derivatives, including their antimicrobial, antitumor, and antidiabetic properties. The thiazolidinedione core, closely related to thiazol-2-amines, is a ubiquitous pharmacophore with a wide range of pharmacological activities. This versatility is attributed to the ease of structural modification, allowing for the development of various lead molecules against clinical disorders (Singh et al., 2022).
Environmental and Material Science Applications
Thiazole derivatives also find applications in environmental science and material engineering, such as in the development of sorbents for pollutant removal. For example, amine-functionalized sorbents, which could be structurally related to N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine, have shown promise in the efficient removal of persistent and toxic substances from water sources. This research highlights the potential environmental applications of thiazole-based compounds in addressing pollution and enhancing water treatment technologies (Ateia et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2S/c12-10-3-1-9(2-4-10)5-6-13-11-14-7-8-15-11/h1-4H,5-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFVUYYMNPSJJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NCCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine](/img/structure/B1438501.png)
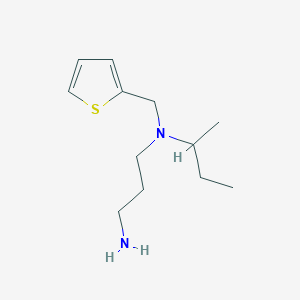
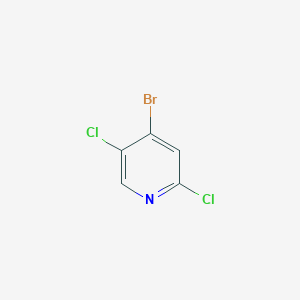

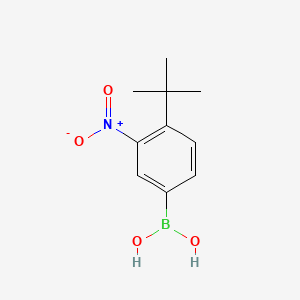
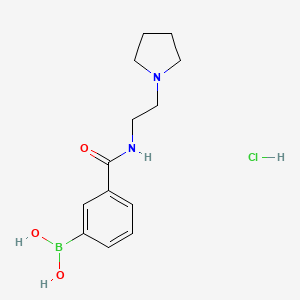
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride](/img/structure/B1438511.png)
![4-{[(6,8-Dimethyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B1438513.png)
![Methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate](/img/structure/B1438514.png)


![2-Amino-N-[2-(5-methoxy-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1438519.png)

